molecular formula C15H17N3O4S B2703289 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 460723-94-8

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2703289
CAS No.: 460723-94-8
M. Wt: 335.38
InChI Key: LMZAMZQSOIPIIX-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a thioether linkage, and a morpholinoethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The oxadiazole ring, in particular, would contribute to the rigidity of the molecule, while the methoxyphenyl and morpholinoethanone groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in electrophilic substitution reactions, while the thioether linkage could potentially undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole ring and the nonpolar methoxyphenyl group could impact its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activities

Some derivatives, including those containing the 1,3,4-oxadiazole moiety, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,3,4-triazole derivatives have demonstrated good to moderate activities against various microorganisms. This includes compounds obtained through the modification of 1,3,4-oxadiazole with morpholine or methyl piperazine as amine components, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Structural Characterization

The structural design and synthesis of compounds featuring the 1,3,4-oxadiazole core have been widely studied. For example, derivatives have been prepared by reacting various esters with primary amines, leading to compounds with potential biological activities. The characterization of these compounds through spectroscopic methods confirms their proposed structures and supports further exploration of their uses in scientific research (Bektaş et al., 2007).

Anticancer and Anti-inflammatory Applications

Research into novel derivatives of 1,3,4-oxadiazole has extended into anticancer and anti-inflammatory fields. Compounds synthesized from this moiety have been tested against various cancer cell lines, demonstrating good to moderate activity. This suggests the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents for cancer treatment. Additionally, the anti-inflammatory properties of these compounds have been explored, indicating their utility in treating conditions associated with inflammation (Yakantham et al., 2019).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of novel derivatives containing the 1,3,4-oxadiazole unit have been comprehensively studied. These studies aim at understanding the optoelectronic characteristics of such compounds, which are crucial for applications in materials science, particularly in organic electronics and photonics. The investigation of these properties through experimental and computational approaches helps in designing materials with desirable characteristics for optoelectronic devices (Thippeswamy et al., 2021).

Mechanism of Action

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its biological activity .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-4-2-11(3-5-12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZAMZQSOIPIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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